molecular formula C14H19F3N2 B1466333 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine CAS No. 1432680-85-7

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B1466333
CAS RN: 1432680-85-7
M. Wt: 272.31 g/mol
InChI Key: OFPBLNVFJAGYQI-UHFFFAOYSA-N
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Description

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine, also known as 3-PPT, is an organic compound belonging to the piperazine family. It is a white solid at room temperature, with a melting point of 160°C and a boiling point of 310°C. 3-PPT has a wide range of applications in the scientific research field, such as synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine, are recognized for their broad therapeutic applications, thanks to their structural versatility. Such derivatives have found use across various pharmacological categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This wide range of applications is attributed to the flexibility in modifying the substitution pattern on the piperazine nucleus, significantly altering the medicinal potential of the resultant molecules. The interest in piperazine-based molecules reflects their broad potential, transitioning from primarily expressing central nervous system (CNS) activity to a wider array of pharmacological actions. This shift underscores the piperazine scaffold's role as a flexible building block for drug discovery, where alterations in substituents can impact the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. Researchers are encouraged to continue exploring this motif for the development of new treatments for various diseases, highlighting the importance of further therapeutic investigations into piperazine-based molecular fragments (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity of Piperazine Derivatives

Piperazine and its analogs have also demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights that could help medicinal chemists develop safer, selective, and cost-effective anti-mycobacterial agents. The piperazine scaffold's versatility as a vital building block in anti-TB compounds underscores its importance in the fight against tuberculosis, encouraging further development in this area (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPBLNVFJAGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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